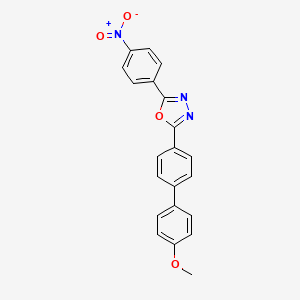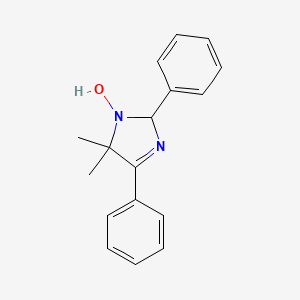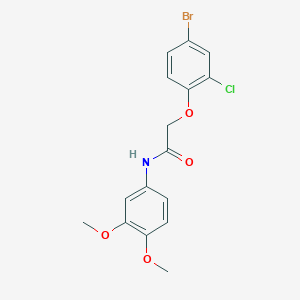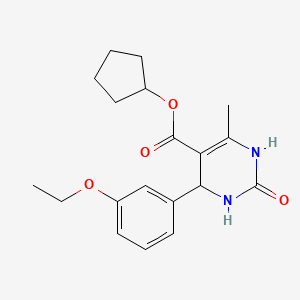![molecular formula C23H25F3N2O6 B4934214 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has been studied extensively for its potential applications in various fields. It has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. This compound has also been studied for its potential use in the treatment of anxiety and depression, as it has been shown to modulate the activity of certain neurotransmitters in the brain.
Wirkmechanismus
The mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate is not fully understood, but it is believed to act on various receptors in the brain and peripheral tissues. This compound has been shown to modulate the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes and cytokines involved in the inflammatory response. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a specific method, and its mechanism of action has been well-studied. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate. One potential area of research is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential side effects.
Synthesemethoden
1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate can be synthesized using a specific method that involves the reaction of 1-(3-methylphenoxy)acetyl)piperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The resulting compound is then treated with oxalic acid to form the oxalate salt of this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2.C2H2O4/c1-16-5-4-7-18(13-16)28-15-20(27)26-11-9-25(10-12-26)14-17-6-2-3-8-19(17)21(22,23)24;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCBKYMFUJJENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)





![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
